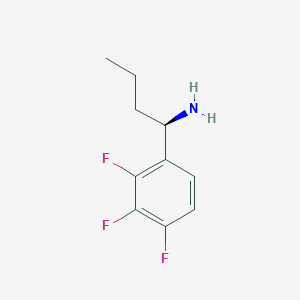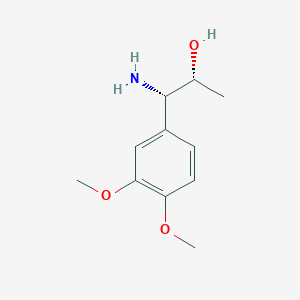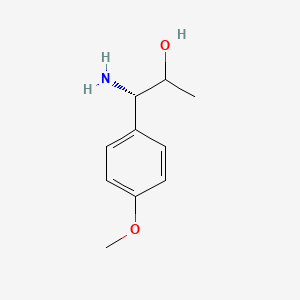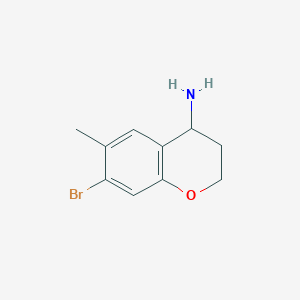![molecular formula C5H11N3S B13050918 N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
N-[(dimethylamino)methylene]-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(dimethylamino)methylene]-N’-methylthiourea is an organic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a methylthiourea moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-methylthiourea typically involves the reaction of dimethylformamide dimethyl acetal with methylthiourea. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The process can be summarized as follows:
Reaction of Dimethylformamide Dimethyl Acetal with Methylthiourea: This reaction is usually conducted in a solvent such as dry xylene or toluene, and the mixture is heated to reflux.
Industrial Production Methods
On an industrial scale, the production of N-[(dimethylamino)methylene]-N’-methylthiourea follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions are critical to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(dimethylamino)methylene]-N’-methylthiourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted thioureas, sulfoxides, sulfones, and various heterocyclic compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
N-[(dimethylamino)methylene]-N’-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-[(dimethylamino)methylene]-N’-methylthiourea exerts its effects involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the thiourea moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the methylene bridge, resulting in different reactivity and applications.
N-Methylthiourea: Lacks the dimethylamino group, leading to reduced nucleophilicity and different biological activity.
N,N-Dimethylformamide: Shares the dimethylamino group but differs significantly in its overall structure and reactivity.
Uniqueness
N-[(dimethylamino)methylene]-N’-methylthiourea is unique due to the presence of both the dimethylamino and methylthiourea groups connected by a methylene bridge. This structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C5H11N3S |
|---|---|
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
(1E)-1-(dimethylaminomethylidene)-3-methylthiourea |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9)/b7-4+ |
Clé InChI |
DXYKSGDJIQPHSA-QPJJXVBHSA-N |
SMILES isomérique |
CNC(=S)/N=C/N(C)C |
SMILES canonique |
CNC(=S)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)



![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)







